molecular formula C14H17ClN4O2S B2424731 2-Chloro-5-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]sulfonylpyridine CAS No. 1436099-36-3

2-Chloro-5-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]sulfonylpyridine

Cat. No. B2424731
CAS RN: 1436099-36-3
M. Wt: 340.83
InChI Key: HIQACTFVDJEYIF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . The melting point is approximately 107-109°C . It is stable under normal temperature and pressure .

Scientific Research Applications

Agriculture and Crop Management

Dynamic programming has been applied in agriculture to determine optimal long-term crop management plans . While most applications focus on annual time steps with fixed strategies within the year, dynamic programming can help optimize crop rotations, irrigation schedules, and pest control. For “AKOS016956259,” specific studies related to crop health, yield improvement, and sustainable farming practices would be relevant.

Atmospheric Science and Artificial Intelligence (AI)

Artificial Intelligence (AI) plays a significant role in advancing our understanding of the Earth-Atmosphere system. In atmospheric science, AI techniques are used for data analysis, prediction, and monitoring. For “AKOS016956259,” exploring its potential impact on climate modeling, air quality assessment, or weather prediction could be insightful .

Mechanism of Action

The mode of action involves inhibiting the enzyme activity of protoporphyrinogen oxidase (Protox) . This inhibition leads to cell destruction .

properties

IUPAC Name

2-chloro-5-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S/c1-18-9-12(7-17-18)6-11-4-5-19(10-11)22(20,21)13-2-3-14(15)16-8-13/h2-3,7-9,11H,4-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQACTFVDJEYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC2CCN(C2)S(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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